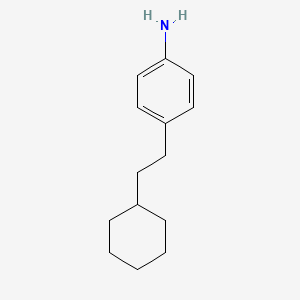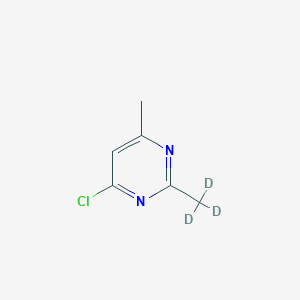
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is a deuterated derivative of 4-chloro-6-methyl-2-methylpyrimidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine typically involves the deuteration of 4-chloro-6-methyl-2-methylpyrimidine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated chloroform or deuterated methanol, with a deuterium source like deuterium gas or deuterated water.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The process typically includes steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-6-methyl-2-(methyl-d3)-pyrimidine, 4-thio-6-methyl-2-(methyl-d3)-pyrimidine, and 4-alkoxy-6-methyl-2-(methyl-d3)-pyrimidine.
Oxidation Reactions: Products include this compound-5-carboxylic acid.
Reduction Reactions: Products include 4-chloro-6-methyl-2-(methyl-d3)-dihydropyrimidine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-6-methyl-2-(methyl-d3)-pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methyl-2-methylpyrimidine: The non-deuterated form of the compound.
4-Chloro-6-methyl-2-ethylpyrimidine: A similar compound with an ethyl group instead of a methyl group.
4-Chloro-6-methyl-2-(methyl-d2)-pyrimidine: A partially deuterated derivative.
Uniqueness
4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine is unique due to the presence of three deuterium atoms, which can significantly alter its chemical and physical properties compared to its non-deuterated and partially deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
CAS-Nummer |
1185309-13-0 |
|---|---|
Molekularformel |
C6H7ClN2 |
Molekulargewicht |
145.60 g/mol |
IUPAC-Name |
4-chloro-6-methyl-2-(trideuteriomethyl)pyrimidine |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3/i2D3 |
InChI-Schlüssel |
GSXFOGXQLRLSKK-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC(=CC(=N1)Cl)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

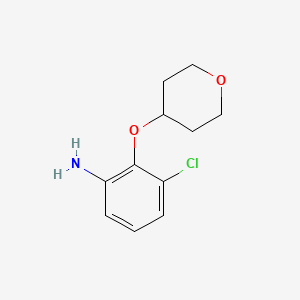
![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)
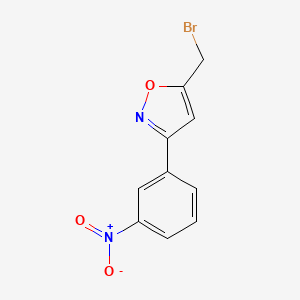
![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)
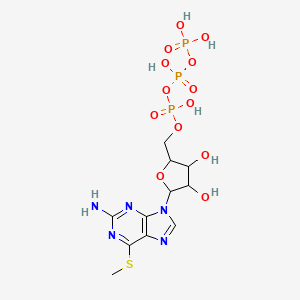
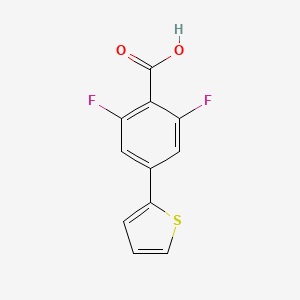
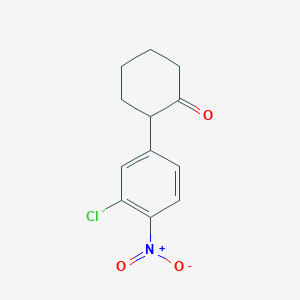
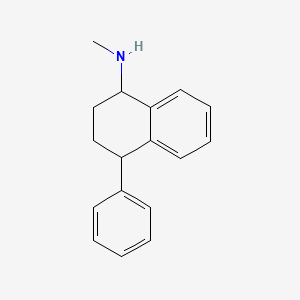
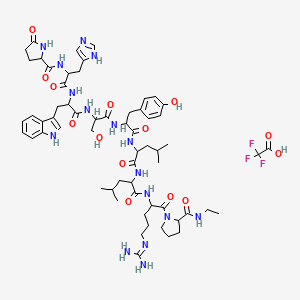
![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
